Cas no 2138137-25-2 (4-{4-bromo-1H-pyrrolo2,3-cpyridin-3-yl}but-3-yn-1-amine)
4-{4-bromo-1H-pyrrolo2,3-cpyridin-3-yl}but-3-yn-1-amine Chemical and Physical Properties
Names and Identifiers
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- 4-{4-bromo-1H-pyrrolo2,3-cpyridin-3-yl}but-3-yn-1-amine
- 2138137-25-2
- 4-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}but-3-yn-1-amine
- EN300-1086587
-
- Inchi: 1S/C11H10BrN3/c12-9-6-14-7-10-11(9)8(5-15-10)3-1-2-4-13/h5-7,15H,2,4,13H2
- InChI Key: XKEVFNMRAZYSLG-UHFFFAOYSA-N
- SMILES: BrC1=CN=CC2=C1C(C#CCCN)=CN2
Computed Properties
- Exact Mass: 263.00581g/mol
- Monoisotopic Mass: 263.00581g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 54.7Ų
4-{4-bromo-1H-pyrrolo2,3-cpyridin-3-yl}but-3-yn-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1086587-0.05g |
4-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}but-3-yn-1-amine |
2138137-25-2 | 95% | 0.05g |
$1573.0 | 2023-10-27 | |
| Enamine | EN300-1086587-0.1g |
4-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}but-3-yn-1-amine |
2138137-25-2 | 95% | 0.1g |
$1648.0 | 2023-10-27 | |
| Enamine | EN300-1086587-0.25g |
4-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}but-3-yn-1-amine |
2138137-25-2 | 95% | 0.25g |
$1723.0 | 2023-10-27 | |
| Enamine | EN300-1086587-0.5g |
4-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}but-3-yn-1-amine |
2138137-25-2 | 95% | 0.5g |
$1797.0 | 2023-10-27 | |
| Enamine | EN300-1086587-1.0g |
4-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}but-3-yn-1-amine |
2138137-25-2 | 1g |
$1872.0 | 2023-06-10 | ||
| Enamine | EN300-1086587-2.5g |
4-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}but-3-yn-1-amine |
2138137-25-2 | 95% | 2.5g |
$3670.0 | 2023-10-27 | |
| Enamine | EN300-1086587-5.0g |
4-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}but-3-yn-1-amine |
2138137-25-2 | 5g |
$5429.0 | 2023-06-10 | ||
| Enamine | EN300-1086587-10.0g |
4-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}but-3-yn-1-amine |
2138137-25-2 | 10g |
$8049.0 | 2023-06-10 | ||
| Enamine | EN300-1086587-1g |
4-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}but-3-yn-1-amine |
2138137-25-2 | 95% | 1g |
$1872.0 | 2023-10-27 | |
| Enamine | EN300-1086587-5g |
4-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}but-3-yn-1-amine |
2138137-25-2 | 95% | 5g |
$5429.0 | 2023-10-27 |
4-{4-bromo-1H-pyrrolo2,3-cpyridin-3-yl}but-3-yn-1-amine Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 4-{4-bromo-1H-pyrrolo2,3-cpyridin-3-yl}but-3-yn-1-amine
Introduction to 4-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}but-3-yn-1-amine (CAS No. 2138137-25-2)
4-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}but-3-yn-1-amine (CAS No. 2138137-25-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the class of pyrrolopyridines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, particularly the presence of a bromo-substituted pyrrolopyridine core and a butynylamine side chain, make it an intriguing candidate for further investigation.
The synthesis of 4-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}but-3-yn-1-amine involves a multi-step process that combines modern synthetic techniques and advanced chemical methodologies. The initial step typically involves the formation of the pyrrolopyridine core through a cyclization reaction, followed by the introduction of the bromo substituent and the butynylamine side chain. Recent advancements in catalytic methods and ligand design have significantly improved the efficiency and yield of these synthetic pathways, making it possible to produce this compound on a larger scale for further studies.
In terms of its biological activity, 4-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}but-3-yn-1-amine has shown promising results in various in vitro and in vivo assays. Studies have demonstrated its potential as an inhibitor of specific enzymes and receptors, which are implicated in several diseases. For instance, it has been reported to exhibit potent inhibitory activity against certain kinases, which are key targets in cancer therapy. Additionally, preliminary data suggest that this compound may have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative disorders.
The pharmacological profile of 4-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}but-3-yn-1-amine has been extensively characterized through a series of preclinical studies. These studies have focused on evaluating its pharmacokinetic properties, such as absorption, distribution, metabolism, excretion (ADME), and toxicity. The results indicate that this compound has favorable pharmacokinetic properties, with good oral bioavailability and low toxicity profiles. These characteristics are crucial for its potential development as a therapeutic agent.
Recent research has also explored the mechanism of action of 4-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}but-3-yn-1-amine. Studies using molecular docking and molecular dynamics simulations have provided insights into how this compound interacts with its target proteins at the molecular level. These computational methods have revealed that the bromo substituent plays a critical role in enhancing the binding affinity and selectivity of the compound towards its target. Furthermore, the butynylamine side chain contributes to the overall stability and conformational flexibility of the molecule, which is essential for its biological activity.
In addition to its potential therapeutic applications, 4-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}but-3-y\-n\-1\-amine has also been investigated as a tool compound in chemical biology research. Its unique structural features make it an excellent probe for studying protein-protein interactions and signaling pathways in cells. Researchers have used this compound to gain deeper insights into the mechanisms underlying various cellular processes, such as apoptosis and cell cycle regulation.
The future prospects for 4-{4-bromo-\( 1H \)-pyrrolo\[ 2 , 3 - c \]pyridin - 3 - yl }but - 3 - ynyl - 1 - amine are promising. Ongoing clinical trials are evaluating its safety and efficacy in treating various diseases. Early results from these trials have been encouraging, with some patients showing significant improvements in their conditions. However, further research is needed to fully understand its long-term effects and potential side effects.
In conclusion, 4-{4-bromo-\( 1H \)-pyrrolo\[ 2 , 3 - c \]pyridin - 3 - yl }but - 3 - ynyl - 1 - amine (CAS No. 2138137-\( 25 \)-\( 2 \)) is a promising compound with a wide range of potential applications in medicine and chemical biology. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development. As research continues to advance our understanding of this compound, it is likely to play an increasingly important role in drug discovery and therapeutic innovation.
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